N,N,N'-三苄基硫脲

描述

Synthesis Analysis

The synthesis of N,N,N'-tribenzylthiourea and related compounds involves several chemical reactions, typically starting from benzyl chloride derivatives and thioureas or isothioureas. A notable example includes the reaction of N-acylthioureas with electrophilic reagents to form various salts and benzothiazoles, showcasing the versatility of thiourea derivatives in organic synthesis (Hartmann, Liebscher, & Czerney, 1985).

Molecular Structure Analysis

Structural analysis of N,N,N'-tribenzylthiourea derivatives reveals diverse coordination geometries and bonding patterns. For instance, tribenzyltin compounds have been found to adopt trigonal bipyramidal geometries, as demonstrated in studies involving tribenzyltin(IV) complexes of polyaromatic carboxylic acid ligands (Baul, Singh, Linden, Song, & Eng, 2006).

Chemical Reactions and Properties

N,N,N'-Tribenzylthiourea and its derivatives undergo various chemical reactions, leading to a wide range of products with different properties. The reactivity towards electrophilic and nucleophilic reagents is a key aspect, enabling the synthesis of oxadiazinium salts, thiadiazinium salts, and dithiazolium salts (Hartmann, Liebscher, & Czerney, 1985).

科学研究应用

抗癌特性

N,N,N'-三苄基硫脲及其衍生物在癌症研究中显示出潜力。例如,当三苄基锡化合物与某些配体络合时,表现出增强的抗癌特性。这些特性包括延迟癌细胞周期进程、诱导细胞凋亡以及减少细胞运动和侵袭。与顺铂和多柔比星等传统药物相比,此类化合物在对抗癌症方面显示出更高的有效性和选择性 (Anasamy 等人,2017 年)。

酶激活和潜在治疗应用

N-酰基硫脲,如 N,N,N'-三苄基硫脲,因其在激活酶(如人组蛋白脱乙酰酶 8 (HDAC8))中的作用而受到研究。研究表明,某些衍生物可以与 HDAC8 结合,从而调节底物或抑制剂的结合热力学和动力学。这种结合活性表明有望开发选择性酶激活剂作为治疗剂 (Singh 等人,2015 年)。

在蛋白质家族检测中的作用

在基因组学领域,对蛋白质家族的研究对于了解功能多样性和进化见解至关重要。一种称为 TRIBE-MCL 的新方法已被用于基于预先计算的序列相似性信息,快速准确地将蛋白质序列聚类到家族中。这种方法有助于蛋白质家族的分类和注释,尤其是在大规模基因组学研究中 (Enright 等人,2002 年)。

橡胶加工中的硫化剂

N,N,N'-三苄基硫脲衍生物,如二苄基二硫代氨基甲酸锌,在橡胶加工中用作硫化剂。研究此类化合物的热分解,以了解它们在食品加工过程中(尤其是在加工火腿等产品中)形成亚硝胺等有害物质的潜在作用 (Helmick 和 Fiddler,1994 年)。

杂环形成和有机合成

在有机化学中,N,N,N'-三苄基硫脲衍生物已被用于钯催化的分子内氧化 C-H 键官能化。该过程是合成 2-氨基苯并噻唑的有效策略,而 2-氨基苯并噻唑在各种化学合成和制药应用中很重要 (Joyce 和 Batey,2009 年)。

未来方向

The use of N,N,N’-tribenzylthiourea in the synthesis of nanocrystals suggests potential future directions in nanotechnology . By controlling the substitution pattern of the thiourea, the nanocrystal concentration can be adjusted, and the desired nanocrystal size can be obtained at full conversion, with a high degree of consistency . This opens up possibilities for the development of new materials with controlled properties.

属性

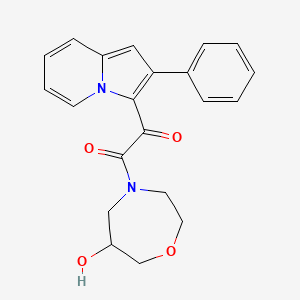

IUPAC Name |

1,1,3-tribenzylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2S/c25-22(23-16-19-10-4-1-5-11-19)24(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWRCQCRNBDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

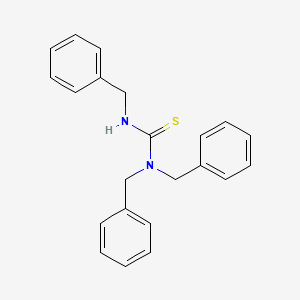

C1=CC=C(C=C1)CNC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)

![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5602486.png)

![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)

![3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)

![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)

![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)

![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)